molecular formula C10H10O B1362706 3-Methyl-1-indanone CAS No. 6072-57-7

3-Methyl-1-indanone

Cat. No. B1362706
Key on ui cas rn: 6072-57-7
M. Wt: 146.19 g/mol
InChI Key: XVTQSYKCADSUHN-UHFFFAOYSA-N
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Patent
US05721288

Procedure details

To 31.8 g of aluminum chloride, 6.8 g of crotonic acid and 50.0 ml of benzene were added and the mixture was reacted under reflux for 5 hours. After filtering the reaction solution, benzene was removed from the filtrate by distillation and the residue was distilled in a vacuum (120°-123° C./12 mmHg) to obtain 9.7 g of 3-methyl-1-indanone.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](O)(=[O:9])/[CH:6]=[CH:7]/[CH3:8].[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:8][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:5](=[O:9])[CH2:6]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
31.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
6.8 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
After filtering the reaction solution, benzene
CUSTOM
Type
CUSTOM
Details
was removed from the filtrate by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a vacuum (120°-123° C./12 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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